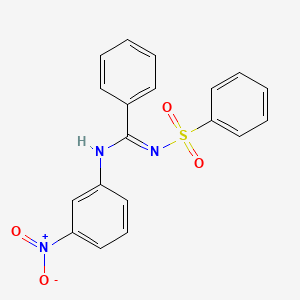

![molecular formula C16H14N2O4S2 B2945350 苯并[d]噻唑-2-基(3-((呋喃-2-基甲基)磺酰基)氮杂环丁烷-1-基)甲酮 CAS No. 1798036-02-8](/img/structure/B2945350.png)

苯并[d]噻唑-2-基(3-((呋喃-2-基甲基)磺酰基)氮杂环丁烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzothiazole, which is a heterocyclic compound that has been of interest due to its potential biological activities . It has been synthesized as part of efforts to discover novel anti-Parkinsonian agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide information about the structure of the molecule .

科学研究应用

Antimicrobial Activity

These compounds have shown pharmaceutical and biological activities that include antimicrobial effects .

Antiretroviral Therapy

Some derivatives are used in antiretroviral therapy to treat viral infections such as HIV .

Antifungal Applications

Benzo[d]thiazol-2-yl derivatives like abafungin have antifungal properties .

Antidiabetic Effects

These compounds have been associated with antidiabetic activities .

Anti-inflammatory Properties

They also exhibit anti-inflammatory effects which can be beneficial in various inflammatory conditions .

Neurodegenerative Diseases

Derivatives of benzo[d]thiazol-2-yl have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s .

Cardiovascular Health

They have been studied for their antihypertensive and antioxidant properties, which are important for cardiovascular health .

作用机制

Target of Action

The primary target of Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is the adenosine A2A receptor . This receptor plays a crucial role in the regulation of dopamine and glutamate release in the brain, making it a potential target for the treatment of Parkinson’s disease .

Mode of Action

The compound interacts with the adenosine A2A receptor, exhibiting very good binding interactions . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of dopamine and glutamate .

Biochemical Pathways

The compound’s action on the adenosine A2A receptor can affect the nigrostriatal dopaminergic system, which is involved in the breakdown of catecholamines (dopamine, norepinephrine, and epinephrine) . This process produces free radicals as by-products, which are neutralized by endogenous antioxidants such as glutathione (GSH) and antioxidant enzymes . Disturbances in these processes can increase the number of free radicals, causing a state of oxidative stress .

Pharmacokinetics

It is known that none of the synthesized compounds violated lipinski’s rule, suggesting that they have suitable drug-like properties for the treatment of parkinson’s disease . Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

The compound has been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity . It also appears to have neuroprotective properties, as indicated by biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .

安全和危害

未来方向

Benzothiazole derivatives have shown promise in the treatment of various diseases, including Parkinson’s disease and cancer . Future research could focus on further optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and conducting clinical trials to evaluate their efficacy and safety in humans.

属性

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c19-16(15-17-13-5-1-2-6-14(13)23-15)18-8-12(9-18)24(20,21)10-11-4-3-7-22-11/h1-7,12H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECRRSCPNRFRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

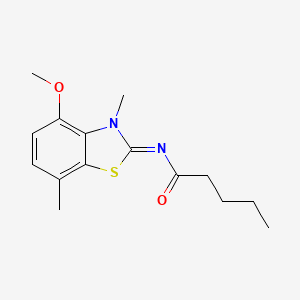

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)

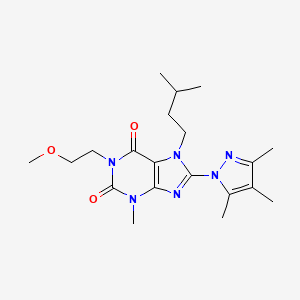

![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)

![4-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2945271.png)

![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)

![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)

![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)